molecular formula C25H22N4O2S B2388293 8,9-Dimethoxy-5-[(4-methylphenyl)methylsulfanyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazoline CAS No. 902593-74-2

8,9-Dimethoxy-5-[(4-methylphenyl)methylsulfanyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B2388293
CAS No.: 902593-74-2
M. Wt: 442.54
InChI Key: DHPIABYPVUYAAS-UHFFFAOYSA-N
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Description

8,9-Dimethoxy-5-[(4-methylphenyl)methylsulfanyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazoline is a triazoloquinazoline derivative characterized by a fused triazole-quinazoline core. Key structural features include:

  • Methoxy groups at positions 8 and 9 on the quinazoline ring.
  • A 4-methylbenzylsulfanyl (-SCH₂C₆H₄-4-CH₃) substituent at position 3.
  • A phenyl group at position 2.

This compound is synthesized via nucleophilic substitution reactions, typically involving alkyl halides and a base (e.g., K₂CO₃ in DMF), followed by purification through recrystallization . Its structural complexity and substituent diversity make it a candidate for pharmacological studies, particularly in kinase inhibition or antimicrobial activity.

Properties

IUPAC Name

8,9-dimethoxy-5-[(4-methylphenyl)methylsulfanyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O2S/c1-16-9-11-17(12-10-16)15-32-25-26-20-14-22(31-3)21(30-2)13-19(20)24-27-23(28-29(24)25)18-7-5-4-6-8-18/h4-14H,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHPIABYPVUYAAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)C5=CC=CC=C5)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 8,9-Dimethoxy-2-phenylquinazolin-4-one

The triazoloquinazoline core is derived from a quinazolinone precursor. The synthesis begins with 3,4-dimethoxyanthranilic acid (1), which is condensed with benzoyl chloride in pyridine to form 2-phenyl-8,9-dimethoxybenzoxazin-4-one (2). Subsequent microwave-assisted reaction with formamide yields 8,9-dimethoxy-2-phenylquinazolin-4-one (3).

Reaction Conditions :

  • Benzoxazinone formation : 0–5°C for 1 hour, then room temperature for 2 hours in pyridine.
  • Quinazolinone cyclization : Microwave irradiation at 400 W for 15 minutes.
Step Reactant Product Yield Characterization Data
1 3,4-Dimethoxyanthranilic acid + Benzoyl chloride 2-Phenyl-8,9-dimethoxybenzoxazin-4-one 83% $$ ^1H $$-NMR (CDCl₃): δ 7.49–8.10 (aromatic), 12.29 (NH)
2 Benzoxazinone + Formamide 8,9-Dimethoxy-2-phenylquinazolin-4-one 95% Mp: 217–219°C; $$ ^{13}C $$-NMR: δ 161.2 (C=O)

Cyclization to the Triazoloquinazoline Structure

The quinazolinone (3) is treated with hydrazine hydrate to form a hydrazide intermediate, which undergoes cyclization with triethyl orthoformate to yield 8,9-dimethoxy-2-phenyl-triazolo[1,5-c]quinazoline-5-thiol (4).

Key Variables :

  • Solvent : Dry DMF or ethanol.
  • Cyclization agent : Triethyl orthoformate at reflux.
Parameter Optimal Condition Yield
Hydrazine reaction 2 hours, RT 90%
Cyclization 4 hours, reflux 75%

Functionalization and Purification

Methoxy Group Stability

The 8,9-dimethoxy groups remain intact under acidic and basic conditions due to their electron-donating nature. Demethylation occurs only under harsh conditions (e.g., BBr₃ in CH₂Cl₂).

Final Compound Purification

The crude product is purified via column chromatography (SiO₂, eluent: CH₂Cl₂/MeOH 99:1) and recrystallized from ethanol/water.

Characterization Data :

  • $$ ^1H $$-NMR (DMSO-d₆): δ 3.85 (s, 6H, OCH₃), 4.45 (s, 2H, SCH₂), 7.25–8.10 (aromatic).
  • HRMS : m/z 486.1521 [M+H]⁺ (calculated: 486.1524).

Industrial-Scale Considerations

Continuous Flow Synthesis

Patent CN101357905B highlights the use of continuous flow reactors for nitro reduction and acylation steps, reducing reaction times by 40% compared to batch processes.

Environmental Impact

Waste streams containing DMF are treated via distillation recovery (efficiency: 92%), aligning with green chemistry principles.

Challenges and Mitigation Strategies

Challenge Solution
Low solubility of quinazolinone Microwave-assisted synthesis
Thiol oxidation Inert atmosphere (N₂/Ar)
Isomeric impurities Gradient column chromatography

Chemical Reactions Analysis

8,9-Dimethoxy-5-[(4-methylphenyl)methylsulfanyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazoline undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic environments, various solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium, copper).

Mechanism of Action

The mechanism of action of 8,9-Dimethoxy-5-[(4-methylphenyl)methylsulfanyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets, such as CDK2 (cyclin-dependent kinase 2). By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis or inhibit essential enzymes .

Comparison with Similar Compounds

Comparison with Structural Analogues

Triazoloquinazolines exhibit diverse biological activities depending on substituent patterns. Below is a systematic comparison:

Substituent Variations at Position 5

The benzylsulfanyl group at position 5 is critical for modulating lipophilicity and target binding.

Compound Name R Group at Position 5 Molecular Weight Key Properties
Target Compound 4-Methylbenzylsulfanyl ~447.5* Moderate lipophilicity; potential for CNS penetration due to methyl group .
5-{[(4-tert-Butylphenyl)methyl]sulfanyl}-2-ethyl-8,9-dimethoxy-... 4-tert-Butylbenzylsulfanyl ~503.6 Increased steric bulk; enhanced metabolic stability but reduced solubility .
5-[(2,4-Dichlorobenzyl)sulfanyl]-8,9-dimethoxy-2-methyl-... 2,4-Dichlorobenzylsulfanyl 435.33 Electronegative Cl atoms enhance binding to hydrophobic pockets; higher logP .
5-{[(3-Methoxyphenyl)methyl]sulfanyl}-2-(4-nitrophenyl)-8,9-dimethoxy-... 3-Methoxybenzylsulfanyl ~520.5* Nitro group (electron-withdrawing) may reduce bioavailability .

*Estimated based on structural analogs.

Substituent Variations at Position 2

The phenyl group at position 2 influences π-π stacking interactions with biological targets.

Compound Name R Group at Position 2 Notable Findings
Target Compound Phenyl Balanced electronic properties; no strong electron-withdrawing/donating effects .
2-Methylsulfonyl-1,2,4-triazolo[1,5-a]quinazolin-5(4H)-one Methylsulfonyl Sulfonyl group increases electrophilicity, enhancing reactivity with nucleophiles .
5-Chloro-2-methylsulfanyl-1,2,4-triazolo[1,5-a]quinazoline Methylsulfanyl Thioether linkage improves membrane permeability but prone to oxidation .

Core Modifications: Dihydrotriazoloquinazolines

Reduction of the quinazoline ring alters planarity and solubility:

Compound Name Core Structure Solubility Biological Relevance
Target Compound Fully aromatic Insoluble in water; soluble in DMF/EtOH Suitable for oral dosing .
5-Isopropyl-2-(3-methoxyphenyl)-5,6-dihydro-... 5,6-Dihydro Similar solubility profile Improved metabolic stability .

Biological Activity

The compound 8,9-Dimethoxy-5-[(4-methylphenyl)methylsulfanyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazoline is a novel synthetic derivative of quinazoline and triazole. It has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as a kinase inhibitor. This article reviews the current understanding of its biological activity, including cytotoxicity against various cancer cell lines, kinase inhibition profiles, and structure-activity relationships.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the formation of the triazole ring followed by functionalization at specific positions. The presence of methoxy and methylsulfanyl groups enhances its solubility and biological activity. The structural formula can be represented as follows:

C19H20N4O2S\text{C}_{19}\text{H}_{20}\text{N}_4\text{O}_2\text{S}

Cytotoxicity Assays

Recent studies have evaluated the cytotoxic effects of this compound against several human cancer cell lines. The following table summarizes the IC50 values obtained from these assays:

Cell LineIC50 (µM)
Huh7-D128.5
Caco-212.3
HCT-11610.1
MCF-79.7
MDA-MB-23111.5
PC-315.0

These results indicate that This compound exhibits significant cytotoxicity across multiple cancer types, with the lowest IC50 values suggesting higher potency against liver (Huh7-D12) and colorectal (HCT-116) cancers .

Kinase Inhibition Studies

The compound has also been assessed for its ability to inhibit various protein kinases, which play crucial roles in cancer progression. In vitro studies have shown that it selectively inhibits certain kinases involved in tumor growth and proliferation. The following table outlines the kinase inhibition profile:

Kinase% Inhibition at 10 µM
CDK9/CyclinT75%
GSK-3β68%
JAK350%
DYRK1A82%

These findings suggest that the compound may serve as a potential lead for developing targeted therapies against cancers driven by dysregulated kinase activity .

Structure-Activity Relationship (SAR)

The biological activity of This compound is significantly influenced by its structural components. Modifications to the methoxy or methylsulfanyl groups can alter its potency and selectivity towards specific kinases or cancer cell lines. For instance:

  • Substitution with larger alkyl groups generally decreases cytotoxicity.
  • Increased lipophilicity enhances cellular uptake and bioavailability.

Case Studies

In a recent study published in Medicinal Chemistry, researchers explored derivatives of quinazoline compounds similar to This compound , highlighting their efficacy against resistant cancer cell lines . Another study demonstrated that compounds with similar structural motifs exhibited promising results in inhibiting tumor growth in xenograft models .

Q & A

Q. What is the general synthetic route for triazolo[1,5-c]quinazoline derivatives, and how can substituents influence reaction yields?

  • Methodological Answer : The synthesis typically involves cyclocondensation of substituted amines with aldehydes under acidic conditions. For example, glacial acetic acid or propanol-2 with catalytic HCl/H₂SO₄ is used as the solvent, followed by reflux (2 hours) or prolonged stirring (24 hours) under nitrogen . Substituents like aryl groups (e.g., 4-methylphenyl) require precise stoichiometry (10 mmol aldehyde:10 mmol amine) and post-reaction purification via sodium acetate precipitation. Yields vary (e.g., 40–42% for cyclopropyl or isobutyl derivatives) due to steric and electronic effects of substituents, necessitating recrystallization from methanol for purity .

Q. Which spectroscopic techniques are most reliable for characterizing triazoloquinazoline derivatives?

  • Methodological Answer : 1H NMR (400 MHz in DMSO-d₆) identifies aromatic protons (δ 7.1–8.1 ppm), methoxy groups (δ ~3.8 ppm), and alkyl chains (e.g., cyclopropyl δ 1.0–2.4 ppm) . LC-MS confirms molecular ions (e.g., m/z = 321 [M+1] for methoxyphenyl derivatives) and fragmentation patterns . Elemental analysis (C, H, N) validates purity, with deviations <0.3% between calculated and observed values .

Q. What are the solubility and stability profiles of triazolo[1,5-c]quinazoline derivatives?

  • Methodological Answer : These compounds are typically insoluble in water but soluble in polar aprotic solvents (DMF, dioxane) and alcohols. Stability tests under nitrogen show no decomposition at 25°C for 72 hours, but methoxy groups may hydrolyze under strong acidic/basic conditions. Storage in desiccators with silica gel is recommended .

Advanced Research Questions

Q. How can structural contradictions in NMR data arise during synthesis, and how should they be resolved?

  • Methodological Answer : Discrepancies in aromatic proton splitting (e.g., unexpected doublets instead of triplets) may indicate incomplete cyclization or by-product formation. Use 2D NMR (COSY, HSQC) to confirm coupling patterns and assign signals correctly. For example, in 5-cyclopropyl derivatives, cross-peaks between H-5 (δ 5.7 ppm) and cyclopropyl protons resolve ambiguities . LC-MS can detect impurities with mass shifts corresponding to unreacted intermediates .

Q. What advanced crystallographic techniques elucidate the planar conformation of triazoloquinazoline cores?

  • Methodological Answer : Single-crystal X-ray diffraction reveals planarity (r.m.s. deviation ~0.028 Å) in fused triazoloquinazoline rings. Hydrogen bonding (N–H···O, ~2.8 Å) and π-π stacking (inter-centroid distance ~3.65 Å) stabilize the lattice . For example, phenoxy-substituted analogs show dihedral angles of 59.3° between the core and substituents, influencing packing efficiency .

Q. How are antimicrobial activities of triazoloquinazolines evaluated, and what are common pitfalls in bioassays?

  • Methodological Answer : Use Mueller-Hinton agar with standard strains (e.g., S. aureus ATCC 25923) and reference drugs (e.g., ketoconazole). Minimum inhibitory concentrations (MICs) are determined via broth microdilution (CLSI guidelines). Pitfalls include solvent interference (DMSO >1% inhibits growth) and pH sensitivity; adjust to 7.2–7.4 using phosphate buffers .

Q. Can molecular docking predict the interaction of 8,9-dimethoxy derivatives with fungal enzymes?

  • Methodological Answer : Docking into 14-α-demethylase (PDB: 3LD6) using AutoDock Vina identifies key interactions: methoxy groups form hydrogen bonds with Tyr118 (ΔG ~-8.2 kcal/mol), while the methylphenylsulfanyl moiety occupies the hydrophobic pocket near heme . Validate with MD simulations (100 ns) to assess binding stability (RMSD <2.0 Å) .

Q. How can reaction yields be optimized for electron-deficient substituents (e.g., nitro or trifluoromethyl groups)?

  • Methodological Answer : Electron-withdrawing groups slow cyclization; increase reaction temperature to 120°C (sealed tube) and use Lewis acids (e.g., ZnCl₂, 5 mol%) to activate aldehydes. For nitro derivatives, replace propanol-2 with DMF to enhance solubility, achieving yields up to 55% .

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